

Physicochemical Properties of Degarelix-d7: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Degarelix-d7 is the deuterated analog of Degarelix, a synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1] Utilized primarily as an internal standard in pharmacokinetic and bioanalytical studies, the incorporation of deuterium aids in the accurate quantification of Degarelix in biological matrices.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of **Degarelix-d7**, alongside detailed experimental protocols for their determination. Understanding these properties is critical for the formulation development, stability assessment, and analytical method development of this important research compound.

Core Physicochemical Properties

The fundamental physicochemical characteristics of **Degarelix-d7** and its parent compound, Degarelix, are summarized below. It is important to note that while specific experimental data for some properties of **Degarelix-d7** are not publicly available, the properties of Degarelix serve as a close proxy due to the subtle nature of deuterium substitution.

Table 1: General Physicochemical Properties of **Degarelix-d7** and Degarelix



Property	Degarelix-d7	Degarelix
Chemical Formula	C82H96D7CIN18O16	C82H103CIN18O16
Molecular Weight	1639.30 g/mol [1]	1632.29 g/mol
Appearance	White to off-white amorphous powder (lyophilized)[2]	White to off-white amorphous powder (lyophilized)[2]
Form	Typically supplied as a free base or trifluoroacetate salt.	Commonly available as the acetate salt.[3]

Table 2: Solubility Data for Degarelix (Acetate)

Solvent	Solubility	Reference
Dimethylformamide (DMF)	30 mg/mL	[4][5]
Dimethyl sulfoxide (DMSO)	30 mg/mL	[4][5]
Phosphate-Buffered Saline (PBS), pH 7.2	10 mg/mL	[4][5]
Water	5 mg/mL (requires sonication, warming, and heating to 60°C)	[6]
Ethanol	0.25 mg/mL	[4][5]

Note: Specific solubility data for **Degarelix-d7** is not readily available. The data for Degarelix (acetate) is provided as a reference.

Table 3: Stability Profile of Degarelix



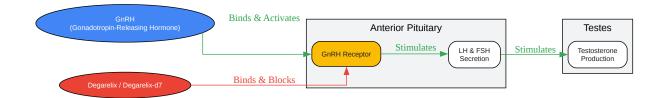
Condition	Stability	Reference
Solid State (Lyophilized Powder)	Stable for at least 24 months at 25°C/60% RH. Recommended storage at -20°C for long-term stability (≥4 years).	[4][7]
Reconstituted Aqueous Solution	Should be used within one hour of reconstitution at ambient temperature. Prone to forming a non-resuspendable turbid solution and eventually a viscous gel upon standing.	[7]
Photostability	Photostable when subjected to ICH photostability studies.	[7]

Note: Stability studies specific to **Degarelix-d7** are not widely published. The stability profile of Degarelix is expected to be very similar.

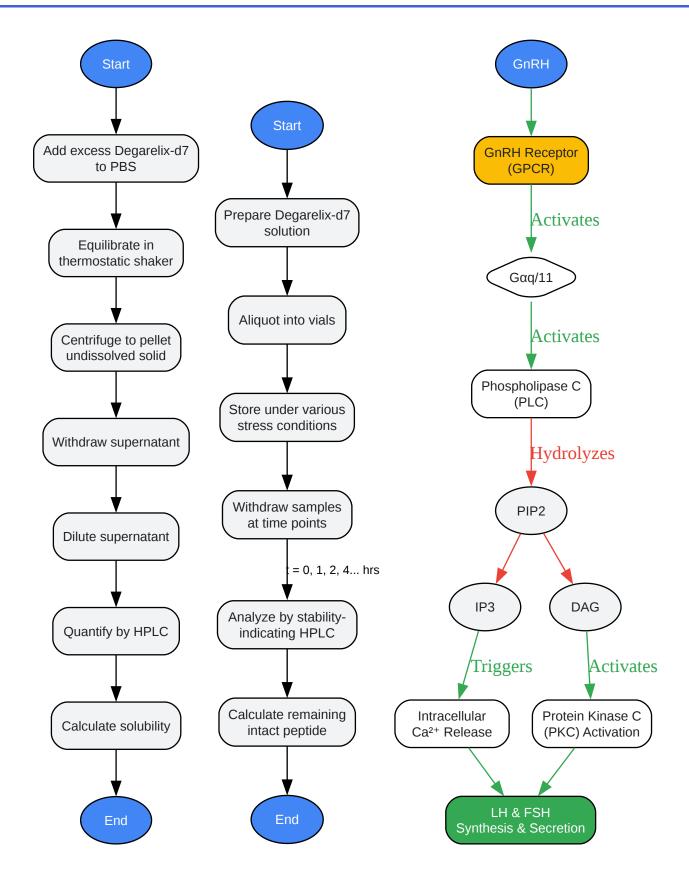
Mechanism of Action: GnRH Receptor Antagonism

Degarelix functions as a competitive antagonist of the gonadotropin-releasing hormone receptor (GnRHR) located on the gonadotroph cells in the anterior pituitary gland.[2][8][9] By binding to these receptors, Degarelix blocks the action of endogenous GnRH.[9] This inhibition leads to a rapid and profound reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[9] The subsequent decrease in LH levels results in a rapid and sustained suppression of testosterone production in males.[9]









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